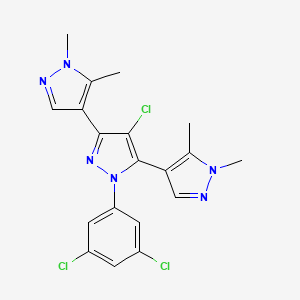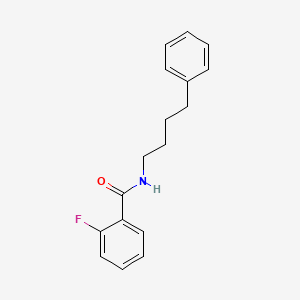![molecular formula C17H18N2O5 B4720461 4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid](/img/structure/B4720461.png)
4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid
Overview
Description
4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid is an organic compound characterized by its complex structure, which includes a furan ring, a benzoyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoyl group. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Coupling with Butanoic Acid: The final step involves coupling the furan-benzoyl intermediate with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxybenzoyl)amino]butanoic acid
- 4-[(4-Nitrobenzoyl)amino]butanoic acid
- 4-[(4-Chlorobenzoyl)amino]butanoic acid
Uniqueness
4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[[4-[(5-methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-9-14(24-11)17(23)19-13-7-5-12(6-8-13)16(22)18-10-2-3-15(20)21/h4-9H,2-3,10H2,1H3,(H,18,22)(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJARAJDMNCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B4720387.png)

![3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B4720402.png)
![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)

![(2Z)-2-[(4-bromo-3-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B4720413.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4720426.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4720439.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)
![2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
![11-oxido-2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxalin-5-ium 5-oxide](/img/structure/B4720475.png)
![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4720483.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
